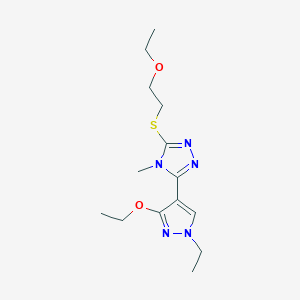
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is a chemical compound that combines the nicotinamide moiety with a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride typically involves the esterification of 4-nitrobenzoic acid with 2-(Nicotinamido)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Pd/C catalyst, hydrogen gas, ethanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 2-(Nicotinamido)ethyl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2-(Nicotinamido)ethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and nicotinamide functionalities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The nicotinamide moiety can participate in redox reactions and serve as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but lacks the nicotinamide moiety.
2-(Nicotinamido)ethyl benzoate: Similar structure but lacks the nitro group.
4-Nitrobenzamide: Contains the nitro group but lacks the ester linkage.
Uniqueness
2-(Nicotinamido)ethyl 4-nitrobenzoate hydrochloride is unique due to the presence of both the nitro and nicotinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-nitrobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5.ClH/c19-14(12-2-1-7-16-10-12)17-8-9-23-15(20)11-3-5-13(6-4-11)18(21)22;/h1-7,10H,8-9H2,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRGFEAXRFCLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)


![ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)




methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2410977.png)
